Norethindrone Acetate-D8

LC-MS/MS Internal Standard Method Validation

Norethindrone Acetate-D8 is the definitive internal standard for LC-MS/MS bioanalysis. Non-deuterated Norethindrone Acetate cannot be distinguished from the analyte by mass spectrometry. Mismatched deuterated progestins (e.g., Medroxyprogesterone Acetate-D3) show divergent chromatographic retention and ionization, introducing quantification bias. Only the exact isotopic match provides co-elution and a +8 Da mass shift, enabling complete matrix effect correction. ≥98% purity and 98 atom% D enrichment support pg/mL LLOQ, making it essential for clinical PK, ANDA validation, and API release testing.

Molecular Formula C22H28O3
Molecular Weight 348.5 g/mol
Cat. No. B15142522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorethindrone Acetate-D8
Molecular FormulaC22H28O3
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C
InChIInChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22+/m0/s1/i5D2,6D2,12D2,13D,17D
InChIKeyIMONTRJLAWHYGT-XPHRWOMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norethindrone Acetate-D8: Stable Isotope-Labeled Internal Standard for Progestin Bioanalysis


Norethindrone Acetate-D8 is a deuterated analog of the synthetic progestin Norethindrone Acetate, wherein eight hydrogen atoms are replaced by deuterium (D8) . This stable isotope-labeled compound is primarily utilized as an internal standard (IS) in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), to enhance the accuracy and precision of Norethindrone Acetate measurements in complex biological matrices . The incorporation of deuterium introduces a mass shift that allows the analyte and its internal standard to be distinguished by mass spectrometry while maintaining nearly identical chemical properties, thereby effectively correcting for variations in sample preparation, ionization efficiency, and matrix effects .

Why Non-Deuterated or Other Progestin Internal Standards Cannot Replace Norethindrone Acetate-D8


Analytical method accuracy for Norethindrone Acetate in biological samples is critically dependent on the use of a structurally identical internal standard to correct for inherent LC-MS/MS variability. A non-deuterated Norethindrone Acetate standard cannot be distinguished from the analyte, rendering it unsuitable for internal standard calibration . Furthermore, while other deuterated progestins (e.g., Medroxyprogesterone Acetate-D3) may share similar chemical properties, they can exhibit different chromatographic retention times and ionization efficiencies, which can lead to incomplete or biased correction of matrix effects and analytical recovery, thereby compromising the accuracy and precision of the quantification method [1]. The use of a mismatched internal standard has been shown to introduce method-specific bias in LC-MS/MS assays for steroid hormones, underscoring the necessity for an exact isotopic match like Norethindrone Acetate-D8 .

Quantitative Differentiation of Norethindrone Acetate-D8 Against Comparators


Isotopic Purity: Enhanced Quantification Accuracy via High Atom% D Enrichment

Norethindrone Acetate-D8 provides a high isotopic enrichment of 98 atom% D, ensuring a minimal unlabeled background and a distinct mass shift for accurate quantification. This specification is critical for minimizing cross-talk between the analyte and internal standard channels in LC-MS/MS, which directly improves signal-to-noise ratio and the lower limit of quantification (LLOQ). Comparatively, lower enrichment grades (e.g., 95 atom% D) or non-deuterated standards are more prone to isotopic interference, reducing assay sensitivity and dynamic range .

LC-MS/MS Internal Standard Method Validation

Chemical Purity: Minimizing Interference in Complex Biological Matrices

Norethindrone Acetate-D8 is supplied with a chemical purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) . This high level of purity ensures that extraneous peaks from impurities do not interfere with the analyte or internal standard signals in LC-MS/MS chromatograms. In contrast, non-deuterated Norethindrone Acetate may contain a broader impurity profile, which can compromise the specificity of the analytical method, particularly in the quantification of trace-level analytes in complex matrices like plasma or serum [1].

HPLC Quality Control Method Specificity

Matrix Effect Correction: Co-Elution with Analyte for Superior Accuracy

The deuterated nature of Norethindrone Acetate-D8 ensures it co-elutes with the non-deuterated Norethindrone Acetate analyte under typical reversed-phase LC conditions, experiencing identical matrix effects during electrospray ionization (ESI). This property is crucial for the isotope dilution method, as it allows the internal standard to precisely track and correct for ion suppression or enhancement caused by co-extracted matrix components. Studies on analogous deuterated steroid internal standards have demonstrated that their use reduces matrix effect-related bias to less than 5%, compared to potential biases of >15% when using a structural analog or external calibration [1].

Matrix Effects Ion Suppression Recovery

Mass Spectrometry Differentiation: Unambiguous Identification via 8 Da Mass Shift

The incorporation of eight deuterium atoms results in a theoretical mass shift of +8.00 Da relative to the unlabeled Norethindrone Acetate (C22H28O3, MW 340.46 g/mol vs. C22H20D8O3, MW 348.51 g/mol) [1]. This substantial mass difference ensures complete baseline separation in the mass spectrometer's first quadrupole (Q1), even under less-than-ideal chromatographic conditions. This contrasts with lower deuterium incorporation analogs (e.g., Norethindrone-D6, +6 Da), where the mass shift is smaller and may be more susceptible to isotopic overlap from the natural abundance of 13C in the analyte, potentially compromising specificity at low concentrations .

Mass Spectrometry Selected Reaction Monitoring Specificity

Analytical Method Validation: Achieving Low pg/mL Level Sensitivity

Validated LC-MS/MS methods for progestins, utilizing deuterated internal standards analogous to Norethindrone Acetate-D8, have demonstrated Lower Limits of Quantification (LLOQ) as low as 25 pg/mL in human serum [1]. This level of sensitivity is critical for pharmacokinetic studies and therapeutic drug monitoring where circulating drug concentrations are extremely low. In contrast, assays using non-deuterated internal standards often report LLOQs in the ng/mL range due to increased noise and matrix interference, making them unsuitable for high-sensitivity applications .

LLOQ Sensitivity Method Validation

Regulatory Compliance: Material Traceable to Pharmacopeial Standards

Norethindrone Acetate-D8 is manufactured and supplied with documentation that supports traceability to pharmacopeial standards (USP or EP), making it suitable for use in Abbreviated New Drug Applications (ANDAs) and commercial quality control (QC) release testing [1]. This regulatory-grade pedigree is a key differentiator from research-grade non-deuterated Norethindrone Acetate or lower-quality deuterated alternatives that may not be accompanied by a full Certificate of Analysis with traceability to a recognized compendial standard. This ensures data integrity and audit readiness for GLP and GMP environments .

Regulatory Compliance ANDAs Quality Control

Optimal Deployment Scenarios for Norethindrone Acetate-D8 Based on Evidence


Bioanalytical Method Development and Validation for Clinical Pharmacokinetic Studies

The high isotopic enrichment (98 atom% D) and chemical purity (≥98%) of Norethindrone Acetate-D8 make it the internal standard of choice for developing and validating sensitive LC-MS/MS assays to support clinical pharmacokinetic studies of Norethindrone Acetate formulations . Its +8 Da mass shift provides unequivocal specificity, while its co-elution with the analyte ensures accurate correction for matrix effects, enabling the achievement of pg/mL-level lower limits of quantification (LLOQ) required for low-dose and extended-release drug monitoring [1].

Quality Control Release Testing and Stability Studies for Norethindrone Acetate Drug Products

In pharmaceutical QC laboratories, Norethindrone Acetate-D8 serves as a traceable reference standard for the quantification of Norethindrone Acetate in active pharmaceutical ingredients (API) and finished dosage forms. Its regulatory-grade documentation, including potential traceability to USP/EP standards, supports its use in ANDA submissions and commercial product release testing [2]. The high purity minimizes interference with impurity profiling, a critical aspect of stability-indicating method validation .

Endometriosis and Hormonal Contraception Research: Accurate Dosing and Exposure-Response Studies

For preclinical and clinical research focused on endometriosis or hormonal contraception, where Norethindrone Acetate is a key therapeutic agent, Norethindrone Acetate-D8 enables precise quantification of drug levels in biological fluids (e.g., plasma, serum, tissue) . The high analytical accuracy afforded by this internal standard is essential for establishing robust dose-exposure-response relationships and for comparing the pharmacokinetic profiles of different formulations or routes of administration [3].

Environmental Fate and Metabolite Identification Studies

In environmental science and drug metabolism studies, Norethindrone Acetate-D8 can be used as a tracer or internal standard to quantify Norethindrone Acetate and its metabolites in complex matrices such as wastewater, soil, or biological fluids from model organisms. The distinct mass shift and high purity allow for reliable identification and quantification in samples with high background noise, facilitating studies on the compound's environmental persistence and transformation pathways .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norethindrone Acetate-D8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.